Docetaxel serves as the primary therapeutic component within the SID-530 formulation, possessing a complex molecular structure that defines its pharmaceutical characteristics [7] [8]. The compound exhibits the molecular formula C43H53NO14 with a precise molecular weight of 807.890 grams per mole [7] [33]. The exact mass of docetaxel has been determined through mass spectrometry to be 807.346605 grams per mole [33].
Property | Value | Reference |
---|---|---|
Molecular Formula | C43H53NO14 | [7] [31] |
Molecular Weight | 807.9 g/mol | [31] [33] |
Exact Mass | 807.346605 g/mol | [33] |
Melting Point | 186-192°C (decomposition) | [34] |
Density | 1.38 g/cm³ | [34] |
LogP | 2.456 (estimated) | [34] |
pKa | 11.20±0.46 (predicted) | [34] |
The molecular structure of docetaxel features a complex diterpenoid framework derived from paclitaxel through semi-synthetic modification [8] [14]. The compound contains multiple functional groups including acetate esters, hydroxyl groups, and a characteristic taxane ring system that contributes to its biological activity [8]. Docetaxel demonstrates practically insoluble characteristics in aqueous media, with solubility approximately 1.5 milligrams per milliliter in ethanol and 5 milligrams per milliliter in dimethyl sulfoxide and dimethyl formamide [32] [34].
The three-dimensional configuration of docetaxel exhibits a T-shaped molecular geometry that facilitates its interaction with biological targets [8]. The compound possesses eleven defined stereocenters that contribute to its specific pharmacological properties [10]. The molecular structure includes a phenylpropionate side chain with a tert-butyl carbamate ester and multiple hydroxyl functional groups positioned strategically throughout the taxane backbone [8].
Hydroxypropyl-beta-cyclodextrin functions as the primary complexing agent within the SID-530 formulation, providing enhanced solubility characteristics for the docetaxel molecule [1] [15]. This cyclodextrin derivative possesses the molecular formula C63H112O42 with a molecular weight of approximately 1541.5 grams per mole [15] [18].
Property | Alpha-Cyclodextrin | Beta-Cyclodextrin | Hydroxypropyl-Beta-Cyclodextrin |
---|---|---|---|
Glucose Units | 6 | 7 | 7 (modified) |
Molecular Weight | 972 g/mol | 1135 g/mol | 1541.5 g/mol |
Cavity Diameter | 0.47-0.53 nm | 0.60-0.65 nm | 0.60-0.65 nm |
External Diameter | 1.46±0.04 nm | 1.54±0.04 nm | 1.54±0.04 nm |
Cavity Height | 0.79 nm | 0.79 nm | 0.79 nm |
Hydroxypropyl-beta-cyclodextrin exhibits a truncated cone-shaped molecular architecture with seven glucose units forming the cyclic oligosaccharide backbone [17] [36]. The hydroxypropyl substitution enhances the aqueous solubility compared to native beta-cyclodextrin while maintaining the essential cavity structure required for guest molecule inclusion [18] [21]. The substitution pattern creates an amorphous mixture of isomers due to the random distribution of hydroxypropyl groups on the available hydroxyl positions [21].
The complexing mechanism of hydroxypropyl-beta-cyclodextrin involves the formation of inclusion complexes through hydrophobic interactions within the cyclodextrin cavity [19] [21]. The hydrophobic interior cavity can accommodate lipophilic molecules while the hydrophilic exterior surface ensures water solubility of the resulting complex [17] [18]. In the case of SID-530, several molecules of hydroxypropyl-beta-cyclodextrin may encircle the relatively large docetaxel molecule to form higher-order non-inclusion complexes or aggregates [1].
The molecular interactions within SID-530 involve complex formation between docetaxel and hydroxypropyl-beta-cyclodextrin through multiple mechanisms that enhance drug solubility and stability [1] [12]. The formation of these complexes occurs through hydrophobic interactions, hydrogen bonding, and van der Waals forces that stabilize the drug-cyclodextrin association [19] [21].
The interaction between docetaxel and hydroxypropyl-beta-cyclodextrin in SID-530 results in dynamic equilibrium between bound and unbound drug molecules [21]. The complexes undergo constant formation and dissociation on a milli- to microsecond timescale in aqueous solutions [21]. This dynamic behavior ensures that upon administration, the formulation readily releases free docetaxel that subsequently equilibrates with plasma proteins [1].
Research on cyclodextrin inclusion complexes demonstrates that complex formation occurs spontaneously with favorable thermodynamic parameters [19]. The binding process exhibits high entropy and lower enthalpy interactions, characteristic of hydrophobic interactions accompanied by water molecule release from the cyclodextrin cavity [19]. The presence of hydrophobic groups in docetaxel increases the affinity for cyclodextrin cavity inclusion [19].
The incorporation of povidone K12 as a polymeric stabilizer in SID-530 provides additional stabilization through multiple mechanisms [1] [37]. Povidone K12 possesses the molecular formula (C6H9NO)n with molecular weights ranging from 3000 to 7000 daltons for the K12 grade [37] [40]. The polymer exhibits excellent solubility in water and many organic solvents, contributing to the overall stability of the formulation [37].
Povidone Grade | Molecular Weight Range | Properties |
---|---|---|
K12 | 3,000-7,000 | Water-soluble, low viscosity |
K15 | 8,000-12,000 | Intermediate molecular weight |
K17 | 10,000-16,000 | Enhanced binding properties |
K25 | 30,000-40,000 | Higher viscosity grade |
K30 | 45,000-58,000 | Standard pharmaceutical grade |
The characterization of SID-530 and similar cyclodextrin inclusion complexes requires multiple analytical techniques to confirm complex formation and determine structural characteristics [24] [28]. These methods provide complementary information about the molecular interactions, thermal behavior, and solid-state properties of the formulation.
Fourier Transform Infrared spectroscopy serves as a fundamental technique for confirming inclusion complex formation between docetaxel and hydroxypropyl-beta-cyclodextrin [24] [41]. The method detects changes in characteristic functional group frequencies that indicate molecular interactions within the complex [41] [42]. Typical observations include broadening or shifting of hydroxyl bands, disappearance of drug-specific peaks, and emergence of new spectral features characteristic of the inclusion complex [41] [46].
Nuclear Magnetic Resonance spectroscopy provides detailed structural information about the inclusion complex formation [12] [24]. Proton Nuclear Magnetic Resonance analysis reveals changes in chemical shift patterns and peak splitting that indicate drug molecule insertion into the cyclodextrin cavity [12]. The technique can identify specific molecular regions involved in the complexation process and provide insights into the stoichiometry of the formed complexes [12].
Differential Scanning Calorimetry represents a critical analytical method for characterizing the thermal behavior of SID-530 and related cyclodextrin complexes [24] [28]. The technique detects changes in melting points, decomposition temperatures, and enthalpy values that confirm complex formation [24] [45]. Typical observations include disappearance of drug melting endotherms, shifts in decomposition temperatures, and changes in enthalpy values compared to individual components [28] [48].
Analysis Method | Key Observations | Significance |
---|---|---|
DSC | Disappearance of drug melting peak | Confirms complex formation |
DSC | Shift in decomposition temperature | Indicates drug-cyclodextrin interaction |
DSC | Change in enthalpy values | Quantifies interaction strength |
TGA | Modified degradation pattern | Demonstrates thermal stabilization |
TGA | Absence of drug volatilization peak | Confirms drug encapsulation |
Thermogravimetric Analysis provides complementary thermal characterization data by monitoring mass changes as a function of temperature [45] [48]. The method can distinguish between physical mixtures and true inclusion complexes based on the thermal degradation patterns and water loss profiles [45].
Powder X-ray Diffraction serves as a definitive method for confirming the formation of inclusion complexes and determining their crystalline nature [24] [27] [29]. The technique reveals changes in diffraction patterns that indicate complex formation, including the appearance of new peaks, disappearance of characteristic drug peaks, and overall changes in crystallinity [29]. For SID-530 and similar freeze-dried complexes, the analysis typically shows amorphous diffraction patterns confirming the non-crystalline nature of the formed complexes [24] [28].
Mass spectrometry techniques provide precise molecular weight determination and fragmentation pattern analysis for docetaxel and its complexes [44] [47]. Electrospray ionization tandem mass spectrometry enables sensitive detection and quantification of docetaxel with characteristic molecular ion peaks at mass-to-charge ratio 808 for the protonated molecular ion [44] [47]. The technique generates specific product ions including fragments at mass-to-charge ratios 527, 509, 327, and 281 that serve as diagnostic markers for docetaxel identification [47].